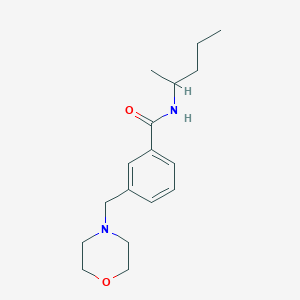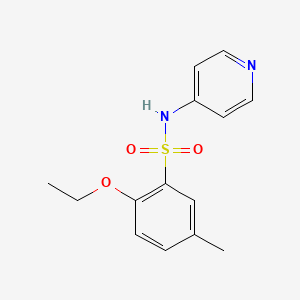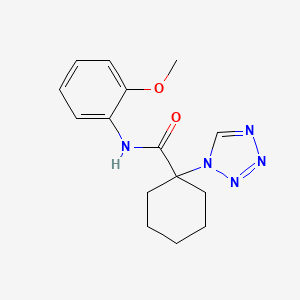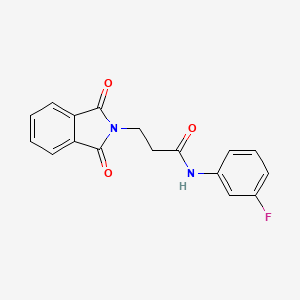![molecular formula C16H10F3N3O B6128292 N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide (TFMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. TFMQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is not fully understood, but it is believed to act on several molecular targets, including ion channels and receptors. N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of several inflammatory diseases. It has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide. One area of research could be the development of more efficient synthesis methods to produce N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in larger quantities. Another area of research could be the investigation of the potential use of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, the potential use of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide in the treatment of cancer and epilepsy could also be explored. Finally, the development of new derivatives of N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide with improved biological activities could also be an area of future research.
Conclusion:
In conclusion, N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide could lead to the development of new treatments for various diseases and disorders.
Métodos De Síntesis
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide can be synthesized by several methods, including the reaction of 2-(trifluoromethyl)aniline with 6-bromoquinoxaline in the presence of a palladium catalyst. Another method involves the reaction of 2-(trifluoromethyl)aniline with 6-chloroquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to obtain N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess various biological activities, such as anti-inflammatory, antitumor, and anticonvulsant properties.
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-3-1-2-4-12(11)22-15(23)10-5-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKIRJITLXYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6128213.png)

![6-ethoxy-2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3-benzothiazole](/img/structure/B6128221.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)
![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)
![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)

![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)